Technical Guide: 3-(3-Benzo(b)thienyl)alanine Structure and Function
Technical Guide: 3-(3-Benzo(b)thienyl)alanine Structure and Function
Executive Summary
3-(3-Benzo(b)thienyl)alanine (also known as Benzothienylalanine or Bta ) is a non-proteinogenic amino acid and a structural bioisostere of Tryptophan (Trp).[1] By replacing the indole nitrogen of Tryptophan with a sulfur atom, Bta acts as a precise "molecular probe" for interrogating protein-ligand interactions. It retains the planar, aromatic, and hydrophobic character of Trp but eliminates the hydrogen bond donor capability of the indole N-H group.
This guide details the physicochemical properties, synthesis pathways, and experimental protocols for utilizing Bta in peptide engineering and medicinal chemistry. It is designed for researchers seeking to optimize ligand binding affinity, metabolic stability, or photophysical characterization of peptide therapeutics.
Molecular Architecture & Bioisosterism
The functional core of 3-(3-Benzo(b)thienyl)alanine is the benzothiophene ring system.[2] Understanding the electronic divergence between this system and Tryptophan’s indole ring is critical for rational drug design.
Structural Comparison
| Feature | L-Tryptophan (Trp) | L-3-(3-Benzo(b)thienyl)alanine (Bta) |
| Heterocycle | Indole (Benzopyrrole) | Benzothiophene |
| Heteroatom | Nitrogen (N-H) | Sulfur (S) |
| H-Bond Capability | Donor (N-H) & Acceptor ( | Acceptor only (S lone pairs / |
| Electronic Nature | Electron-rich, prone to oxidation | Aromatic, sulfur is less electron-donating than NH |
| Hydrophobicity | Moderate | High (Lipophilic) |
| Fluorescence | Distinct vibronic structure; often blue-shifted or lower QY |
The "Sulfur Switch" Mechanism
The substitution of Nitrogen with Sulfur creates a specific exclusion test for binding pockets:
-
Hypothesis Testing: If replacing Trp with Bta results in a loss of potency, the N-H hydrogen bond is likely critical for binding.
-
Affinity Retention: If potency is retained (or improved), the interaction is driven primarily by hydrophobic effects or
- stacking , and the N-H group is dispensable.
Chemical Synthesis & Manufacturing
The synthesis of enantiomerically pure L-Bta is challenging due to the need for stereochemical control. The industrial standard involves a chemical synthesis of the racemic mixture followed by enzymatic resolution.
Synthesis Workflow
-
Precursor: 3-Chloromethylbenzo[b]thiophene.
-
Condensation: Reaction with diethyl acetamidomalonate under basic conditions (NaOEt/EtOH) yields the racemic N-acetyl amino acid ester.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates to form racemic Acetyl-DL-Bta.
-
Enzymatic Resolution: Acylase I (Aspergillus melleus) selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated.
-
Purification: The free L-amino acid is separated from the N-acetyl-D-amino acid via ion-exchange chromatography or solubility differences.
Key Specifications (Commercial Grade)
-
CAS Number: 72120-71-9 (L-isomer)[1]
-
Molecular Weight: 221.28 g/mol
-
Purity:
98% (Chiral HPLC) -
Optical Rotation:
(c=1, MeOH)[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Bta into peptides requires standard Fmoc chemistry, but specific attention must be paid to the sulfur atom to prevent oxidation during cleavage.
Materials
-
Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).
-
Amino Acid: Fmoc-L-3-(3-Benzothienyl)alanine (Fmoc-Bta-OH).[3]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.[4]
-
Cleavage Cocktail: TFA/TIS/H
O/EDT (94:1:2.5:2.5).
Step-by-Step Incorporation Protocol
Step 1: Resin Swelling Swell the resin in DMF for 30 minutes. Drain.
Step 2: Fmoc Deprotection (Pre-coupling)
Treat resin with 20% Piperidine/DMF (
Step 3: Activation & Coupling
-
Dissolve Fmoc-Bta-OH (3.0 eq relative to resin loading) in minimal DMF.
-
Add HBTU (2.9 eq) and DIEA (6.0 eq).
-
Note: Activate for only 30-60 seconds before adding to resin to minimize racemization.
-
Incubate with resin for 45–60 minutes at room temperature.
Step 4: Monitoring Perform a Kaiser Test.[5]
-
Colorless beads: Complete coupling.
-
Blue beads: Incomplete. Re-couple using HATU (2.9 eq) and DIEA (6.0 eq).
Step 5: Cleavage (CRITICAL) The benzothiophene sulfur is less prone to oxidation than Methionine, but scavengers are mandatory to prevent sulfoxide formation or alkylation by carbocations (e.g., from t-Butyl protecting groups).
-
Prepare Reagent K mimic : 94% TFA, 2.5% EDT (1,2-ethanedithiol), 2.5% H
O, 1% TIS (Triisopropylsilane). -
Incubate resin for 2–3 hours.
-
Precipitate peptide in cold diethyl ether.
Functional Applications & Case Studies
Competitive Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
IDO is a heme-containing enzyme that degrades Tryptophan. Bta acts as a competitive inhibitor.
-
Mechanism: Bta binds to the active site heme iron. However, because it lacks the indole nitrogen (which facilitates the formation of the ternary complex with oxygen in the native substrate), it cannot be metabolized efficiently.
-
Outcome: This stabilizes the enzyme-inhibitor complex, allowing researchers to map the steric requirements of the IDO active site without substrate turnover [1].
LHRH Agonists (Peptide Drug Design)
In Luteinizing Hormone-Releasing Hormone (LHRH) analogs, Tryptophan at position 3 is often replaced with Bta.
-
Observation: Analogs containing Bta retained high biological activity.
-
Conclusion: The indole N-H of Trp
is not essential for receptor activation. The binding is driven by the size and aromaticity of the fused ring system. This allows for the design of more lipophilic analogs with potentially better blood-brain barrier permeability [2].
Fluorescence Probing
While less fluorescent than Trp in aqueous solution, Bta is valuable in multi-tryptophan proteins. Replacing a specific Trp with Bta can "silence" that position's contribution to the total fluorescence spectrum (due to spectral shift or lower quantum yield), or conversely, serve as a unique spectral marker that does not participate in Hydrogen-bond quenching mechanisms common to Trp [3].
References
-
Cady, S. G., & Sono, M. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of Biochemistry and Biophysics.
-
Yabe, Y., et al. (1976). Synthesis and biological activity of LH-RH analogs substituted by alkyl-tryptophans and benzothienyl-alanines. Chemical & Pharmaceutical Bulletin.[1]
-
Chem-Impex International. (n.d.). Product Monograph: 3-(3-Benzothienyl)-L-alanine.[1][3][6][7]
-
BenchChem. (n.d.). Structure and Properties of 3-(3-Benzo(b)thienyl)alanine.
Sources
- 1. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
